

Spectroscopic Profile of 4-fluoro-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-fluoro-1H-indazol-3-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **4-fluoro-1H-indazol-3-amine**, a molecule of interest in medicinal chemistry and drug discovery. The guide details anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines standardized experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of such novel chemical entities.

Introduction

4-fluoro-1H-indazol-3-amine is a fluorinated derivative of the indazole scaffold, a privileged structure in medicinal chemistry. Indazole-containing compounds have shown a wide range of biological activities, and the introduction of a fluorine atom can significantly modulate their physicochemical and pharmacological properties, including metabolic stability and binding affinity. Accurate spectroscopic characterization is a critical first step in the development of any new chemical entity, providing confirmation of its identity, purity, and structure.

Predicted Spectroscopic Data

While a comprehensive experimental dataset for **4-fluoro-1H-indazol-3-amine** is not publicly available, this section presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts for ^1H , ^{13}C , and ^{19}F NMR of **4-fluoro-1H-indazol-3-amine**.

Table 1: Predicted ^1H NMR Data for **4-fluoro-1H-indazol-3-amine**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
NH ₂	4.5 - 5.5	br s	-
H-5	7.0 - 7.2	dd	$J(\text{H-F}) \approx 8-10$, $J(\text{H-H}) \approx 8-9$
H-6	6.8 - 7.0	t	$J(\text{H-H}) \approx 8-9$
H-7	7.2 - 7.4	d	$J(\text{H-H}) \approx 8-9$
NH	11.0 - 12.0	br s	-

Solvent: DMSO-d₆ br s: broad singlet, dd: doublet of doublets, t: triplet, d: doublet

Table 2: Predicted ^{13}C NMR Data for **4-fluoro-1H-indazol-3-amine**

Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to F)	Coupling Constant (J, Hz)
C-3	145 - 150	s	-
C-3a	115 - 120	d	$J(\text{C-F}) \approx 15-20$
C-4	150 - 155	d	$J(\text{C-F}) \approx 240-250$
C-5	110 - 115	d	$J(\text{C-F}) \approx 20-25$
C-6	120 - 125	d	$J(\text{C-F}) \approx 5-10$
C-7	115 - 120	s	-
C-7a	140 - 145	s	-

Solvent: DMSO-d₆ s: singlet, d: doublet

Table 3: Predicted ¹⁹F NMR Data for **4-fluoro-1H-indazol-3-amine**

Fluorine	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
F-4	-110 to -130	m	-

Reference: CFCI₃ m: multiplet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-fluoro-1H-indazol-3-amine** (C₇H₆FN₃), the expected molecular weight is approximately 151.14 g/mol .

Table 4: Predicted Mass Spectrometry Data for **4-fluoro-1H-indazol-3-amine**

Ionization Mode	Predicted m/z	Interpretation
ESI+	152.06	[M+H] ⁺
EI	151.05	[M] ⁺
EI	124.04	[M - HCN] ⁺
EI	96.03	[M - HCN - N ₂] ⁺

ESI+: Electrospray Ionization (positive mode), EI: Electron Ionization

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for **4-fluoro-1H-indazol-3-amine**.

NMR Spectroscopy Protocol

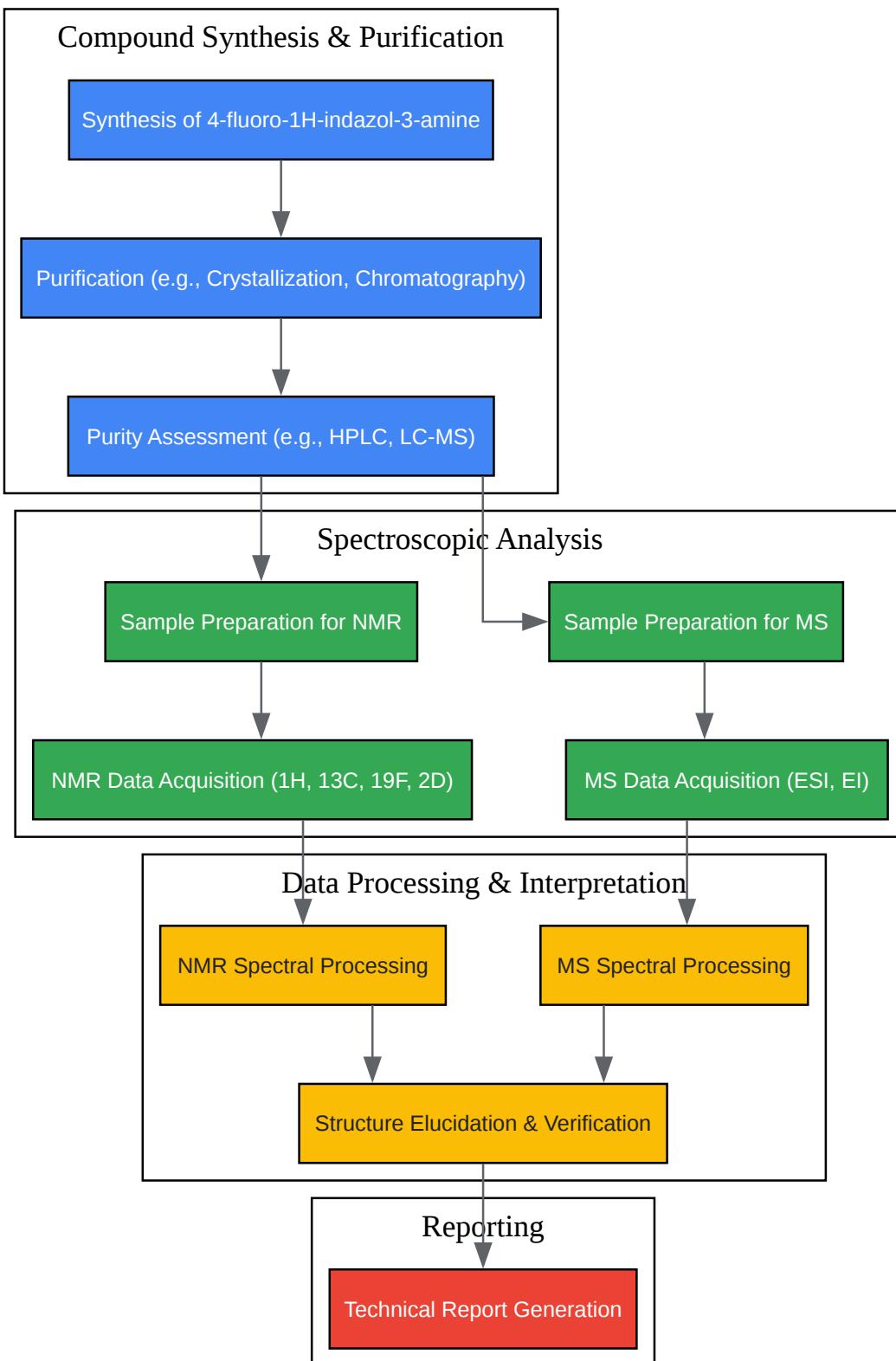
- Sample Preparation: Dissolve approximately 5-10 mg of **4-fluoro-1H-indazol-3-amine** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the data with a line broadening of 0.3 Hz.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
 - Process the data with a line broadening of 1-2 Hz.
- ¹⁹F NMR Acquisition:
 - Acquire a proton-decoupled fluorine spectrum.
 - Typical parameters: spectral width of 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 64-256 scans.
 - Reference the spectrum to an external standard such as CFCl₃.
- Data Analysis: Process the spectra using appropriate NMR software. Assign peaks based on chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous assignments.

Mass Spectrometry Protocol

- Sample Preparation:
 - For ESI-MS: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote ionization.
 - For EI-MS: No specific sample preparation is required if a direct insertion probe is used. The sample should be in a solid, pure form.
- Instrumentation:
 - ESI-MS: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization source.
 - EI-MS: Use a magnetic sector or quadrupole mass spectrometer with an electron ionization source.
- ESI-MS Acquisition:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
 - Acquire data in positive ion mode over a mass range of m/z 50-500.
 - Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the $[M+H]^+$ ion.
- EI-MS Acquisition:
 - Introduce the sample into the ion source.
 - Use a standard electron energy of 70 eV.
 - Acquire data over a mass range of m/z 30-300.
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound like **4-fluoro-1H-indazol-3-amine**.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **4-fluoro-1H-indazol-3-amine** and the methodologies for their determination. These data are crucial for the unambiguous identification and characterization of this compound in research and development settings.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com